molecular formula C10H7FN2O B6429450 2-(3-fluorophenoxy)pyrazine CAS No. 2548998-76-9

2-(3-fluorophenoxy)pyrazine

Cat. No.: B6429450
CAS No.: 2548998-76-9
M. Wt: 190.17 g/mol
InChI Key: NCTRXZYVUHJZLI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)pyrazine is a pyrazine derivative featuring a 3-fluorophenoxy substituent at the C-2 position of the pyrazine ring. Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at positions 1 and 4, provides a rigid planar structure conducive to diverse chemical modifications . The introduction of a 3-fluorophenoxy group introduces steric and electronic effects, including electron-withdrawing properties from the fluorine atom, which may enhance stability and influence intermolecular interactions.

Properties

IUPAC Name

2-(3-fluorophenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTRXZYVUHJZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-fluorophenoxy)pyrazine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

For industrial production, the process may be scaled up by optimizing the reaction conditions, such as the concentration of reactants, the choice of solvent, and the type of palladium catalyst used. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

2-(3-fluorophenoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazines.

Scientific Research Applications

2-(3-fluorophenoxy)pyrazine has several applications in scientific research:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.

    Biological Research: Researchers can use this compound to study the interactions between small molecules and biological targets, such as enzymes or receptors. This can provide insights into the mechanisms of action of potential therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazine ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Fluorinated Aromatic Substituents in Medicinal Chemistry

  • Pyridazinones with 2-Fluorophenylpiperazine Structure: Fluorophenylpiperazine linked to pyridazinone (a pyrazine analog). Applications: Antidepressant and antipsychotic activity via serotonin receptor modulation . Key Differences: The pyridazinone core differs electronically from pyrazine, but the 2-fluorophenyl group demonstrates how fluorine enhances binding affinity to neural targets.

Comparative Analysis Table

Compound Core Structure Key Substituents Applications Synthesis Highlights Key Properties
2-(3-Fluorophenoxy)pyrazine Pyrazine 3-Fluorophenoxy at C-2 Potential biological/OFET Likely substitution reactions Electron-withdrawing, planar structure
8-(2-Fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazine Triazolo-pyrazine 2-Fluoro-4-nitrophenoxy Biopharmaceutical intermediate 80.04% yield over 3 steps Strong electron deficiency, NMR/MS-confirmed
3-Trifluoromethyl-triazolopyrazine Dihydropyrazine Trifluoromethyl, triazolo Anticancer (HT-29 cells) Not specified BAX/Bcl-2 modulation
Fused-ring pyrazines (e.g., compound 1 ) Fused pyrazine Trifluoromethylphenyl n-Type OFETs Multi-step condensation High electron mobility (~0.03 cm²/V·s)
EDNA:Pyrazine N,N'-dioxide co-crystal Pyrazine N,N'-dioxide Co-crystallized with EDNA Energetic materials Co-crystallization Improved thermal/impact stability

Mechanistic and Functional Insights

  • Electronic Effects : Fluorine and nitro groups reduce electron density on the pyrazine ring, enhancing electrophilicity and stability. Trifluoromethyl groups further increase lipophilicity for biological membrane penetration .
  • Biological Interactions : Pyrazine’s nitrogen atoms facilitate hydrogen bonding and π-stacking, critical for protein binding (e.g., antimicrobial activity in Ag/Au-NHC complexes ).
  • Material Design : Fused pyrazine cores and electron-deficient substituents (e.g., CF₃) optimize LUMO levels for n-type semiconductor applications .

Biological Activity

2-(3-Fluorophenoxy)pyrazine is a pyrazine derivative that has garnered attention due to its diverse biological activities. Pyrazines are nitrogen-containing heterocycles known for their utility in pharmaceuticals, agrochemicals, and materials science. This compound exhibits potential applications in areas such as anticancer therapies, antimicrobial activities, and enzyme inhibition.

The biological activity of 2-(3-fluorophenoxy)pyrazine can be attributed to its ability to interact with various biological targets. Pyrazine derivatives often participate in biochemical pathways that involve:

  • Enzyme Inhibition : Compounds like 2-(3-fluorophenoxy)pyrazine may inhibit key enzymes involved in cancer progression or microbial growth.
  • Cell Proliferation Modulation : Studies indicate that certain pyrazine derivatives can alter cell cycle dynamics, leading to reduced proliferation in cancer cells.

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazine derivatives, including 2-(3-fluorophenoxy)pyrazine. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation across various cancer cell lines.

CompoundCell LineIC50 (µM)Effect on Cell Cycle
2-(3-Fluorophenoxy)pyrazineMCF-7TBDInduces G1 phase arrest
BPU (related compound)MCF-78.47 ± 0.18Alters cell cycle phases

Note: The IC50 value for 2-(3-fluorophenoxy)pyrazine is yet to be determined (TBD), but related compounds show significant effects.

Antimicrobial Activity

Research has indicated that pyrazine derivatives can exhibit antibacterial and antiviral properties. For example, compounds structurally similar to 2-(3-fluorophenoxy)pyrazine have been evaluated for their effectiveness against various pathogens, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria.

Case Studies

  • In vitro Studies : In a study evaluating the effects of pyrazine derivatives on cancer cell lines, it was found that certain substitutions on the pyrazine ring significantly enhanced anticancer activity. The presence of a fluorinated phenoxy group was noted to improve binding affinity to target proteins involved in tumor growth.
  • In vivo Studies : Animal models treated with related pyrazine compounds exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that 2-(3-fluorophenoxy)pyrazine could have similar effects pending specific studies.

Structure-Activity Relationship (SAR)

The structural features of 2-(3-fluorophenoxy)pyrazine play a crucial role in its biological activity:

  • Fluorination : The presence of fluorine enhances lipophilicity and may improve membrane permeability, facilitating better interaction with biological targets.
  • Phenoxy Group : This moiety can contribute to increased binding affinity and selectivity towards specific enzymes or receptors.

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